2-Phenylbutan-1-amine hydrochloride physical and chemical properties
2-Phenylbutan-1-amine hydrochloride physical and chemical properties
An In-depth Technical Guide to 2-Phenylbutan-1-amine Hydrochloride
Abstract
This technical guide provides a comprehensive overview of 2-Phenylbutan-1-amine hydrochloride, a compound of significant interest to researchers in medicinal chemistry, pharmacology, and forensic science. Structurally related to the phenethylamine class of compounds, it serves as a critical reference standard and building block in drug discovery and development. This document elucidates its core physical and chemical properties, details methodologies for its synthesis and characterization, and discusses its pharmacological context and safety profile. The information herein is curated for researchers, scientists, and drug development professionals, providing both foundational knowledge and practical, field-proven insights.
Nomenclature, Structure, and Identification
Clarity in nomenclature is paramount, as several isomers of phenylbutanamine exist, each with potentially distinct properties. The subject of this guide is specifically 2-Phenylbutan-1-amine, also known by its systematic IUPAC name and synonyms.
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Synonyms: β-Ethylphenethylamine hydrochloride[1]
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CAS Number: 20569-45-3 (for the hydrochloride salt)[2]; 33603-06-4 (for the free base)[1]
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Molecular Weight: 185.7 g/mol [3]
The structure features a primary amine attached to a butyl chain at position 1, with a phenyl group substituent at position 2. The presence of a chiral center at the second carbon (C2) means the compound can exist as (R)- and (S)-enantiomers. The hydrochloride salt form significantly enhances its aqueous solubility, making it more amenable for pharmacological and laboratory use.[4]
Physicochemical Properties
The physical properties of 2-Phenylbutan-1-amine hydrochloride are summarized below. These data are essential for designing experimental protocols, including dissolution for bioassays, formulation, and analytical method development.
| Property | Value | Source(s) |
| Appearance | Crystalline solid | [3][5] |
| Molecular Formula | C₁₀H₁₆ClN | [2][3][4] |
| Formula Weight | 185.7 g/mol | [3] |
| Solubility | DMF: ~30 mg/mLDMSO: ~25 mg/mLEthanol: ~30 mg/mLPBS (pH 7.2): ~5 mg/mL | [3][5] |
| pKa | Estimated ~10.0 (based on similar amine structures) | [6] |
| Boiling Point (Free Base) | 228-232 °C | [6] |
Synthesis and Purification
The synthesis of 2-Phenylbutan-1-amine hydrochloride is typically a multi-step process. A common and effective route involves the reduction of a nitrile precursor, followed by conversion to the hydrochloride salt. This method ensures high purity and yield, which is critical for its use as an analytical reference standard.
Synthesis of the Free Base (Illustrative Protocol)
A robust method for synthesizing the free amine is the catalytic hydrogenation of 2-phenylbutanenitrile.
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Reaction Setup: A pressure-rated hydrogenation vessel is charged with 2-phenylbutanenitrile, a suitable solvent such as ethanol, and a palladium-on-carbon (Pd/C) catalyst.
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Acidification: Concentrated hydrochloric acid is added to the mixture.[7]
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Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas to approximately 75-80 psi. The reaction mixture is heated to 50-65°C and agitated for several hours until hydrogen uptake ceases.[7]
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Workup: After cooling and depressurization, the reaction mixture is filtered to remove the Pd/C catalyst. The filtrate contains the desired 2-Phenylbutan-1-amine hydrochloride.
Formation and Isolation of the Hydrochloride Salt
If starting from the isolated free base, or for purification purposes, the hydrochloride salt is formed via a straightforward acid-base reaction. The insolubility of the salt in nonpolar organic solvents is exploited for its isolation.
Experimental Protocol:
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Dissolution: Dissolve the crude 2-Phenylbutan-1-amine free base in a suitable anhydrous organic solvent, such as diethyl ether or isopropanol.[8]
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Acidification: While stirring, slowly add a stoichiometric amount of hydrochloric acid (typically as a solution in the chosen solvent) to the amine solution.[8]
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Precipitation: The hydrochloride salt will precipitate out of the solution as a crystalline solid. Cooling the mixture can enhance the yield.[8]
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Isolation: Collect the precipitate by vacuum filtration.
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Purification: Wash the collected solid with a small amount of cold, fresh solvent to remove residual impurities.[8]
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Drying: Dry the final product under a vacuum to yield pure 2-Phenylbutan-1-amine hydrochloride.[7]
Caption: General workflow for the synthesis of the hydrochloride salt.[8]
Spectroscopic and Analytical Characterization
Unambiguous identification and purity assessment are critical. A combination of chromatographic and spectroscopic techniques provides a self-validating system for characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is used to confirm the molecular structure. Key expected signals include:
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A complex multiplet in the aromatic region (~7.1-7.3 ppm) corresponding to the five protons of the phenyl group.[9][10]
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Signals for the protons on the carbon adjacent to the nitrogen (~2.3-3.0 ppm), which are deshielded by the electron-withdrawing amine group.[11]
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A broad signal for the amine protons (-NH₃⁺), typically between 0.5-5.0 ppm, whose chemical shift is concentration-dependent. This signal disappears upon a D₂O shake.[11]
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Aliphatic signals for the ethyl group protons.
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¹³C NMR: The carbon spectrum will show characteristic signals for the aromatic carbons and the aliphatic carbons. The carbon directly bonded to the nitrogen atom is expected to appear in the 10-65 ppm range.[11]
Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying key functional groups. For the primary amine salt, a broad and strong absorption is expected in the 2400-3200 cm⁻¹ region, characteristic of the R-NH₃⁺ stretch. The two N-H stretching bands typical of a free primary amine (3300-3500 cm⁻¹) will be absent.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the free base.
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Molecular Ion: The molecular ion peak [M]⁺ for the free base (C₁₀H₁₅N) will be observed at an m/z of 149.[1][12]
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Fragmentation: The primary fragmentation pathway is alpha-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom.
Analytical Workflow for Quality Control
A standard workflow for confirming the identity and purity of a batch of 2-Phenylbutan-1-amine hydrochloride involves multiple orthogonal techniques.
Caption: A logical workflow for the analytical characterization of the compound.
Chemical Reactivity
The chemical reactivity is dominated by the primary amine functional group. This group is nucleophilic and can participate in a variety of classical organic reactions, making it a useful synthetic intermediate.[4]
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Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.
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Acylation: Reaction with acyl chlorides or anhydrides to yield amides.
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Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.
Pharmacological Context and Biological Activity
2-Phenylbutan-1-amine hydrochloride belongs to the phenethylamine class, which includes many stimulants and psychoactive compounds.
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Structural Analogue: It is a structural analogue of amphetamine and is characterized by an ethyl group at the alpha position relative to the nitrogen.[3]
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Stimulant Properties: Related isomers have been shown to possess central nervous system (CNS) stimulant properties. The D-isomer of the related compound 2-amino-1-phenylbutane weakly mimics the signaling properties of D-amphetamine in animal discrimination analyses.[3]
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Research and Forensic Applications: Due to its potential as a recreational or designer drug, this compound is primarily intended for use as an analytical reference standard in forensic and research settings.[3][5] Its physiological and toxicological properties are not fully elucidated.[5]
Safety and Handling
Appropriate safety precautions must be observed when handling 2-Phenylbutan-1-amine hydrochloride. The GHS hazard classifications for the free base and related amine hydrochlorides provide a strong basis for a cautious approach.
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GHS Hazard Classification (based on related compounds):
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Personal Protective Equipment (PPE):
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Eye Protection: Wear chemical safety goggles or a face shield.[14]
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Hand Protection: Wear appropriate protective gloves (e.g., nitrile).[14]
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Skin and Body Protection: Wear a lab coat. Ensure a safety shower and eyewash station are readily available.
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Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood.[13]
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Conclusion
2-Phenylbutan-1-amine hydrochloride is a well-defined chemical entity with significant applications in controlled substance analysis and pharmacological research. Its synthesis via nitrile reduction and subsequent salt formation is a reliable method for producing high-purity material. A comprehensive analytical approach combining chromatography and spectroscopy is essential for its unambiguous characterization. As a structural analogue of amphetamine, it warrants careful handling according to established safety protocols. This guide provides the foundational technical knowledge required for its effective and safe use in a professional research environment.
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